molecular formula C13H13N3O3 B6145472 3-(7-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 191732-75-9

3-(7-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No. B6145472
CAS RN: 191732-75-9
M. Wt: 259.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a chemical substance with the molecular formula C13H13N3O3 . It is well-defined and its identity is not claimed confidential .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 616.5±55.0 °C, and its predicted density is 1.460±0.06 g/cm3 . The pKa is predicted to be 10.66±0.40 .

Scientific Research Applications

Role in Chromatography and Pharmaceutical Analysis

One study details the development of a high-performance thin-layer chromatography (HPTLC) assay method for the determination of Linagliptin, a drug for diabetes treatment, showcasing the compound's relevance in analytical chemistry for drug formulation and stability studies (Rode & Tajne, 2021).

Therapeutic Potential in Psychotic and Mood Disorders

Research on Lurasidone, a novel second-generation antipsychotic, highlights the compound's efficacy and safety in treating psychotic and mood disorders. This underscores its importance in developing treatments with a distinctive pharmacodynamic profile for mental health conditions (Pompili et al., 2018).

Advances in Dopamine D2 Receptor Ligands

A comprehensive review of dopamine D2 receptor ligands in treating neuropsychiatric disorders points to the critical role of specific pharmacophores, including 3-(7-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, in enhancing the therapeutic potential for conditions like schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Contribution to CO2 Conversion Technologies

Research into the utilization of ionic liquid-based catalysts for CO2 conversion into value-added chemicals, including quinazoline-2,4(1H,3H)-diones, demonstrates the compound's role in addressing climate change through innovative carbon capture and utilization (CCU) strategies (Zhang et al., 2023).

Synthesis of N-heterocycles via Sulfinimines

The synthesis of N-heterocycles via sulfinimines, utilizing tert-butanesulfinamide, emphasizes the compound's significance in creating structurally diverse piperidines, pyrrolidines, and azetidines, which are foundational structures in many natural products and pharmaceutical compounds (Philip et al., 2020).

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3-(4-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6,14H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYAFBLGLCWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164801
Record name 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

CAS RN

191732-75-9
Record name 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191732-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(7-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.